Product packaging for 10-Hpode(Cat. No.:CAS No. 90540-32-2)

10-Hpode

Cat. No.: B1242710
CAS No.: 90540-32-2
M. Wt: 312.4 g/mol
InChI Key: YONQBPOWOZLKHS-UEAALKJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-HpODE (10-hydroperoxy-8(E),12(Z)-octadecadienoic acid) is a primary lipid hydroperoxide formed from the peroxidation of linoleic acid. This compound is a key intermediate in the oxidation of polyunsaturated fatty acids (PUFAs), a recognized pathophysiological process that can disrupt membrane structure and generate bioactive oxidation products with downstream effects . In fungal biology, this compound is a critical biosynthetic intermediate; for instance, in the mushroom Coprinopsis cinerea , the 10(S)-hydroperoxide isomer is the first step in the pathway forming the volatile oxylipin 1-octen-3-ol . Furthermore, this compound is a specific product of a unique 10R-dioxygenase-epoxy alcohol synthase (10R-DOX-EAS) fusion protein found in devastating plant pathogens like the rice blast fungus Magnaporthe oryzae . Lipid hydroperoxides like this compound can directly alter the intracellular redox environment. Research shows that related hydroperoxides, such as 9-HpODE, increase the oxidation of glutathione in human cells in a dose-dependent manner, an effect mediated specifically by the enzyme glutathione peroxidase 4 (GPx4) and independent of hydrogen peroxide production . This makes this compound a valuable tool for researchers investigating the mechanisms of early intracellular oxidative events, the role of GPx4, and the molecular basis of oxidative stress in various disease models. It is also essential for studying the specialized metabolic pathways in fungi and plant-pathogen interactions . This compound is provided for research applications only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O4 B1242710 10-Hpode CAS No. 90540-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90540-32-2

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(8E,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h8,11-12,15,17,21H,2-7,9-10,13-14,16H2,1H3,(H,19,20)/b11-8-,15-12+

InChI Key

YONQBPOWOZLKHS-UEAALKJISA-N

SMILES

CCCCCC=CCC(C=CCCCCCCC(=O)O)OO

Isomeric SMILES

CCCCC/C=C\CC(/C=C/CCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC=CCC(C=CCCCCCCC(=O)O)OO

Synonyms

10-HPODE
10-hydroperoxy-8,12-octadecadienoic acid

Origin of Product

United States

Mechanisms of 10 Hpode Formation and Biosynthesis

Non-Enzymatic Generation Pathways of 10-HpODE

Non-enzymatic formation of this compound occurs through direct chemical reactions with reactive oxygen species, bypassing the need for a biological catalyst. These pathways are generally less specific than enzymatic reactions and can produce a mixture of isomers.

Singlet oxygen (¹O₂), a high-energy state of molecular oxygen, is a key reactant in the non-enzymatic formation of this compound. nih.gov The oxidation of linoleic acid by singlet oxygen proceeds through a non-radical mechanism and results in four primary hydroperoxide regioisomers: 9-HpODE, this compound, 12-HpODE, and 13-HpODE. mdpi.complos.orgnih.govresearchgate.netsci-hub.se

Among these products, 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10-(E,Z)-HpODE) and 12-(Z,E)-HpODE are considered specific biomarkers for singlet oxygen-mediated oxidation. mdpi.complos.orgnih.govnih.govjst.go.jptandfonline.complos.org This specificity arises because the other isomers, 9-HpODE and 13-HpODE, can also be generated through free-radical and enzymatic processes. nih.govmdpi.comresearchgate.netresearchgate.net The reaction mechanism involves the direct interaction of singlet oxygen with the double bonds of the fatty acid. plos.orgnih.gov For instance, photosensitized oxidation is a laboratory method used to generate this compound from linoleic acid. researchgate.netacs.org

In biological contexts, this reaction can be significant. For example, UVA irradiation of the skin has been shown to increase levels of this compound and 12-HpODE, identifying singlet oxygen as the causative agent of this specific form of lipid peroxidation. mdpi.comresearchgate.netresearchgate.net While alpha-linolenic acid is also susceptible to oxidation by singlet oxygen, producing a mixture of hydroperoxides, the formation of this compound is most extensively documented from linoleic acid. sci-hub.semdpi.com

Free radical-mediated oxidation represents another non-enzymatic pathway for lipid peroxidation. However, its product profile from linoleic acid differs significantly from that of singlet oxygen oxidation. Free radical attack primarily generates 9-HpODE and 13-HpODE, particularly the (E,E) geometric isomers, and is not a significant source of this compound. nih.govresearchgate.netresearchgate.net Therefore, this compound is not considered a characteristic product of free radical-mediated oxidation processes. plos.orgtandfonline.comresearchgate.netresearchgate.net The distinction is crucial for identifying the specific oxidative stress pathways occurring in biological systems. researchgate.netresearchgate.net

Formation Pathway Reactant Primary Products from Linoleic Acid Specificity for this compound
Non-Enzymatic Singlet Oxygen (¹O₂)9-HpODE, This compound , 12-HpODE, 13-HpODE mdpi.complos.orgHigh (10- and 12-HpODE are specific products) mdpi.complos.orgnih.gov
Non-Enzymatic Free Radicals9-HpODE, 13-HpODE (mainly E,E isomers) nih.govresearchgate.netLow to None
Enzymatic Fungal Lipoxygenases/DioxygenasesThis compound (and other isomers depending on the enzyme) nih.govtandfonline.comuniprot.orgHigh (Regio- and Stereospecific) nih.govuniprot.orgresearchgate.net

Singlet Oxygen (¹O₂) Mediated Oxidation of Linoleic Acid and Alpha-Linolenic Acid

Enzymatic Biosynthesis of this compound and Stereoisomers

In contrast to the relative non-specificity of chemical oxidation, enzymatic pathways exhibit remarkable regio- and stereospecificity, producing distinct isomers of this compound for specific biological functions.

Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. tandfonline.comoup.com While plant lipoxygenases typically oxygenate linoleic acid at the C-9 or C-13 positions to form 9-HpODE and 13-HpODE respectively, certain microbial enzymes display different regiospecificity, enabling the synthesis of this compound. tandfonline.comoup.comnih.gov

Fungi, in particular, have evolved diverse lipoxygenase and dioxygenase systems capable of producing this compound.

Coprinopsis cinerea : The inky cap mushroom, Coprinopsis cinerea, possesses a heme dioxygenase, CcDOX1, that specifically converts linoleic acid into 10(S)-HpODE. nih.govresearchgate.net This reaction is the initial and essential step in the biosynthetic pathway of 1-octen-3-ol (B46169), a compound known as mushroom alcohol. nih.gov The CcDOX1 enzyme shows a preference for linoleic acid as its substrate over others like oleic acid or α-linolenic acid and produces the 10(S)-HpODE isomer with high stereospecificity. nih.gov Another distinct enzyme, linoleate (B1235992) 10R-lipoxygenase (COP4), has also been characterized in this fungus. uniprot.org

Fusarium oxysporum : This fungal species is also known to produce this compound. Enzymatic extracts from F. oxysporum convert linoleic acid into 10- and 12-HpODEs, alongside the more common 9- and 13-HpODE isomers. tandfonline.com Studies using cell-free preparations of the fungus have confirmed that linoleic acid is predominantly oxidized to this compound and its reduced form, 10-HODE. nih.gov Further investigation has identified a 10R-dioxygenase-epoxy alcohol synthase (10R-DOX-EAS) fusion enzyme in F. oxysporum that is responsible for the formation of 10R-HpODE. nih.govnih.gov

The enzymatic synthesis of this compound is highly stereospecific, yielding either the (S) or (R) enantiomer depending on the specific enzyme.

10(S)-HpODE : The production of the 10(S) stereoisomer is notably carried out by the dioxygenase CcDOX1 found in the mushroom Coprinopsis cinerea. nih.govacs.org This enzyme stereospecifically synthesizes 10(S)-HpODE, which serves as a crucial intermediate in the biosynthesis of the volatile flavor compound (R)-(-)-1-octen-3-ol. nih.gov This pathway is not unique to C. cinerea and has been identified in other mushrooms, including Lentinula edodes (Shiitake) and Tricholoma matsutake. nih.govjmb.or.kr

10(R)-HpODE : The 10(R) stereoisomer is primarily synthesized by a class of fungal enzymes known as 10R-dioxygenases (10R-DOX), which are often designated as PpoC enzymes. nih.govresearchgate.net These enzymes are found in several species of the Aspergillus genus, such as A. fumigatus, A. nidulans, and A. clavatus. uniprot.orgresearchgate.net They catalyze the oxidation of linoleic acid to form predominantly 10R-hydroperoxy-8,12-octadecadienoic acid (10R-HPODE). uniprot.orgresearchgate.netdntb.gov.ua Similarly, the recombinant 10R-DOX-EAS enzyme from Fusarium oxysporum has been shown to produce the 10R-HpODE stereoisomer. nih.gov

Enzyme System Organism Substrate Specific Product Reference
Dioxygenase (CcDOX1) Coprinopsis cinereaLinoleic Acid10(S)-HpODE nih.govacs.org
10R-Dioxygenase (PpoC) Aspergillus fumigatusLinoleic Acid10R-HpODE uniprot.orgdntb.gov.ua
10R-Dioxygenase (PpoC) Aspergillus clavatusLinoleic Acid10R-HpODE researchgate.net
10R-DOX-EAS Fusarium oxysporumLinoleic Acid10R-HpODE nih.govnih.gov
Lipoxygenase Tricholoma matsutakeLinoleic Acid10(S)-HpODE jmb.or.kr
Fungal Lipoxygenase Systems (e.g., Fusarium oxysporum, Coprinopsis cinerea)

Fatty Acid Dioxygenase (DOX) Activities

Fatty acid dioxygenases are the principal enzymes responsible for the direct oxygenation of linoleic acid to form this compound. These enzymes exhibit remarkable specificity in terms of the position and stereochemistry of the oxygen insertion.

Specific dioxygenases have been identified and characterized in various fungal species, revealing distinct stereochemical outcomes.

Coprinopsis cinerea Dioxygenase 1 (CcDOX1): In the mushroom Coprinopsis cinerea, the enzyme CcDOX1 has been identified as a key catalyst in the biosynthesis of mushroom-flavored alcohols like 1-octen-3-ol. yamaguchi-u.ac.jp Recombinant CcDOX1 preferentially catalyzes the dioxygenation of linoleic acid to form the 10(S)-hydroperoxide (10S-HPODE). yamaguchi-u.ac.jpresearchgate.net This reaction is the initial and essential step in the pathway leading to 1-octen-3-ol. researchgate.net Genetic knockout of the Ccdox1 gene in the fungus resulted in suppressed synthesis of 1-octen-3-ol, confirming the enzyme's critical role. researchgate.net While CcDOX1 shows the highest activity with linoleic acid, it also demonstrates lower, but substantial, activity with oleic acid and α-linolenic acid. researchgate.net

Linoleate (10R)-dioxygenase (10R-DOX): Found in several species of the fungus Aspergillus, including A. fumigatus, A. nidulans, and A. clavatus, 10R-DOX catalyzes the formation of (10R)-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10R-HPODE). researchgate.netnih.govresearchgate.net In A. fumigatus, recombinant 10R-DOX converts linoleic acid into approximately 90% 10R-HPODE and about 10% (8R)-hydroperoxylinoleic acid (8R-HPODE). nih.gov The mechanism involves the abstraction of a hydrogen atom followed by the insertion of molecular oxygen. researchgate.net Site-directed mutagenesis studies on 10R-DOX have revealed that specific amino acid residues are critical for directing the oxygenation. Leucine (Leu-384) and valine (Val-388) residues in 10R-DOX have been shown to control the oxygenation at the C-10 and C-8 positions of linoleic acid, respectively. nih.gov Altering these residues can shift the product ratio between this compound and 8-HpODE. nih.gov

Table 1. Characteristics of Specific Dioxygenases in this compound Formation
EnzymeSource OrganismPrimary SubstrateMajor ProductKey Findings
CcDOX1Coprinopsis cinerea (mushroom)Linoleic Acid10(S)-HpODEEssential for the biosynthesis of 1-octen-3-ol. yamaguchi-u.ac.jpresearchgate.net
10R-DOXAspergillus sp. (e.g., A. fumigatus)Linoleic Acid10(R)-HpODE (~90%)Amino acid residues Leu-384 and Val-388 control positional specificity. nih.govresearchgate.net

In some pathogenic fungi, the dioxygenase domain is part of a larger fusion protein that couples this compound formation with its subsequent conversion. These multifunctional enzymes streamline metabolic pathways.

A prime example is the 10R-DOX-epoxy alcohol synthase (EAS) from the rice blast fungus Magnaporthe oryzae. ebi.ac.uk This bifunctional enzyme contains an N-terminal dioxygenase (DOX) domain and a C-terminal cytochrome P450 (CYP) domain that functions as an epoxy alcohol synthase. ebi.ac.ukresearchgate.net The enzyme first catalyzes the transformation of linoleic acid into 10(R)-HpODE via its 10R-DOX domain. ebi.ac.uk Subsequently, the EAS domain, which requires the P450 heme-thiolate ligand for activity, converts the newly formed 10R-HpODE into the final product, 12S(13R)-epoxy-10(R)-hydroxy-8(E)-octadecenoic acid. ebi.ac.uk This sequential reaction within a single protein highlights an efficient metabolic strategy in certain plant pathogens. ebi.ac.ukresearchgate.net

Table 2. Characteristics of 10R-DOX-EAS Fusion Enzyme
EnzymeSource OrganismDomainsReaction Sequence
10R-DOX-EASMagnaporthe oryzaeN-terminal 10R-DOX C-terminal P450 (EAS activity)1. Linoleic Acid → 10(R)-HpODE (catalyzed by DOX domain)
2. 10(R)-HpODE → 12S(13R)-epoxy-10(R)-hydroxy-8(E)-octadecenoic acid (catalyzed by EAS domain) ebi.ac.uk

Cytochrome P450 Enzyme Involvement in this compound Generation

While dioxygenases are the primary catalysts for the initial formation of this compound, cytochrome P450 (CYP) enzymes play a crucial, albeit typically secondary, role. Direct generation of this compound is not a canonical reaction for most characterized P450s, which more commonly metabolize linoleic acid to epoxides (EpOMEs) and their corresponding diols (DiHOMEs). nih.govpnas.org

However, P450 domains are integral to the fungal fusion enzymes that metabolize fatty acids. researchgate.net In enzymes like the 10R-DOX-EAS from Magnaporthe oryzae, the C-terminal domain is a P450 homolog that functions as an epoxy alcohol synthase. ebi.ac.uk In this context, the P450 domain does not generate this compound but rather acts upon it immediately after its synthesis by the fused DOX domain. ebi.ac.uk The P450 domain's catalytic activity is essential for the subsequent isomerization of the hydroperoxide into a more complex oxylipin. researchgate.netebi.ac.uk Therefore, the involvement of P450s in pathways generating this compound is most prominently observed as part of these multifunctional DOX-CYP fusion proteins. researchgate.net

In Vitro Enzymatic Synthesis Methodologies

The controlled, cell-free synthesis of specific hydroperoxides like this compound is a significant area of interest for producing specialty chemicals. Methodologies often rely on cascade reactions and careful optimization of reaction parameters.

Enzyme cascades, which involve multiple sequential reactions in a single pot, offer an efficient route for producing fatty acid hydroperoxides from readily available sources like plant oils. acs.org While many documented cascades focus on producing 13-HPODE, the principles are directly applicable to this compound synthesis. researchgate.netnih.govresearchgate.net

A typical cascade for hydroperoxide synthesis involves:

Lipase-mediated Hydrolysis: A lipase (B570770) is used to hydrolyze triglycerides from a plant oil (e.g., safflower or soybean oil) to release free fatty acids, including linoleic acid. researchgate.netmdpi.com

Dioxygenase-mediated Peroxidation: A specific lipoxygenase or dioxygenase is added to catalyze the peroxidation of the free linoleic acid to the desired hydroperoxide. For this compound synthesis, an enzyme like 10R-DOX would be used. nih.gov

In Situ Cofactor/Substrate Supply: In some systems, an additional enzyme like catalase is included to generate molecular oxygen (a required substrate for DOX) from hydrogen peroxide, which can improve reaction rates and prevent issues related to oxygen limitation. researchgate.netmdpi.com

The efficiency of in vitro this compound synthesis is highly dependent on both the enzyme's inherent substrate preference and the external reaction conditions.

Substrate Specificity: Enzymes that produce this compound, such as 10R-DOX and CcDOX1, show a strong preference for linoleic acid (an 18-carbon fatty acid with two double bonds) as their natural substrate. researchgate.netnih.gov The precise positioning of double bonds in the fatty acid chain is critical for correct binding in the enzyme's active site and directing the specific oxygenation. nih.gov While some enzymes may accept other fatty acids like oleic or α-linolenic acid, the activity is often significantly lower. researchgate.net

Reaction Conditions: Optimizing reaction parameters is crucial for maximizing product yield and enzyme stability in any biocatalytic process. acs.orgnih.gov Key factors include:

pH: Dioxygenases have an optimal pH range for activity, which is often alkaline. For instance, soybean lipoxygenase-1 (which produces 13-HPODE) shows optimal activity at pH 9.0 or higher. mdpi.comresearchgate.net The ideal pH for a 10-dioxygenase would need to be determined empirically but is expected to be in a similar range.

Temperature: Enzymatic reactions are temperature-sensitive. Lower temperatures (e.g., 4-20°C) are often used to maintain enzyme stability and control the reaction rate, though some thermophilic enzymes show high activity at elevated temperatures. mdpi.commdpi.com

Oxygen Availability: As dioxygenases consume molecular oxygen, ensuring a sufficient supply through vigorous stirring, aeration, or in situ generation via a catalase is critical for high conversion rates. mdpi.comnih.gov

Metabolic Fates and Decomposition Pathways of 10 Hpode

Chemical Decomposition Mechanisms

Chemical decomposition of 10-HpODE can occur through several routes, often initiated by the inherent instability of the hydroperoxide group. These mechanisms can involve radical processes and rearrangements.

Thermal decomposition is a significant pathway for the degradation of lipid hydroperoxides, including this compound, particularly in environments subjected to elevated temperatures such as during food processing. researchgate.netresearcher.life The thermal breakdown of hydroperoxides initiates a cascade of radical reactions. aocs.org Studies analyzing the thermal decomposition products of this compound have identified a variety of volatile and non-volatile compounds. researchgate.netnih.gov

Analysis techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed to characterize these decomposition products. researchgate.netnih.gov For this compound, thermal decomposition has been shown to yield products like acrolein, 2-octenal, 2-octen-1-ol, 1-octen-3-one, 1-octen-3-ol (B46169), 1-pentanol, and pentanal. nih.gov The formation of acrolein from this compound, specifically generated via singlet oxygen oxidation, highlights a notable decomposition pathway under certain conditions, such as photo-irradiation of edible oils. researchgate.netnih.gov

Radical-mediated reactions play a crucial role in the decomposition of lipid hydroperoxides. researchgate.netnih.gov The decomposition of HpODE isomers, including this compound, involves factors such as favorable scission and radical delocalization. researchgate.net Alkoxyl radicals, generated from the reduction of hydroperoxides, can undergo β-scission, leading to the formation of aldehydes and other products. aocs.orgnih.gov

Cyclization pathways can also be involved in the transformation of lipid hydroperoxide-derived radicals. researchgate.netnih.govmdpi.com While much of the literature on radical cyclization in lipid oxidation focuses on other hydroperoxide isomers or general mechanisms, the principle of intramolecular radical addition to double bonds is a recognized pathway in lipid peroxidation. nih.govmdpi.comrsc.org The decomposition of HpODE isomers can lead to the formation of other hydroperoxide isomers through radical mechanisms. researchgate.net

Thermal Decomposition and Product Characterization

Enzymatic Transformation and Metabolism of this compound

Enzymatic pathways represent a controlled means of metabolizing this compound in biological systems, leading to the formation of specific products with potential biological activities.

A primary enzymatic fate of this compound is its reduction to the corresponding hydroxyoctadecadienoic acid, 10-HODE. mdpi.comtandfonline.comnih.gov This reduction is often catalyzed by peroxidases, including glutathione (B108866) peroxidases (GPx). tandfonline.com The conversion of hydroperoxides to their less reactive hydroxy counterparts is considered a detoxification step in lipid metabolism. nih.gov

Studies have shown that this compound can be converted to 10-HODE by enzymatic extracts. nih.gov For instance, the PpoC enzyme from Aspergillus nidulans converts this compound into 10-HODE, albeit at lower rates compared to its main dioxygenase activity. nih.gov The stereochemistry of the resulting HODE can depend on the specific enzyme involved. tandfonline.com

Hydroperoxide lyase (HPL) is a key enzyme in the metabolism of fatty acid hydroperoxides, catalyzing the cleavage of the hydroperoxide into volatile aldehydes and oxo-acids. researchgate.netresearchgate.net While plant HPLs typically cleave 9- and 13-HpODEs, some microbial HPLs, particularly those from fungi, exhibit activity towards this compound. researchgate.netresearchgate.netnih.gov

Fungal HPLs, such as those found in Agaricus bisporus and Penicillium species, are known to cleave this compound. tandfonline.comresearchgate.netnih.gov This enzymatic cleavage is a significant route for the formation of volatile compounds derived from this compound. researchgate.netnih.gov

The HPL-catalyzed cleavage of this compound results in the formation of characteristic volatile compounds. wikipedia.orgjmb.or.krmdpi.comwikipathways.org A prominent volatile product is 1-octen-3-ol, often referred to as "mushroom alcohol" due to its contribution to the flavor of mushrooms. researchgate.netnih.govjmb.or.krportlandpress.comresearchgate.net

The cleavage of this compound by HPL involves the scission of the carbon-carbon bond adjacent to the hydroperoxide group. researchgate.netjmb.or.kr This reaction yields 1-octen-3-ol and a C10 oxo-acid, 10-oxo-8-decenoic acid (10-ODA). researchgate.netnih.govportlandpress.com

The formation of 1-octen-3-ol from this compound has been demonstrated in various fungal species. tandfonline.comresearchgate.netnih.gov The stereochemistry of the resulting 1-octen-3-ol can be specific depending on the enzyme source; for example, HPL from Tricholoma matsutake produces (R)-(-)-1-octen-3-ol from (S)-10-HpODE. tandfonline.comjmb.or.kr

Besides 1-octen-3-ol, other volatile aldehydes can also be formed through the decomposition of this compound, although the HPL-catalyzed pathway specifically from this compound is primarily associated with C8 volatile compounds like 1-octen-3-ol and C10 fragments. researchgate.netportlandpress.comnih.gov

Here is a summary of some key enzymatic transformations of this compound:

Enzyme/ProcessSubstrateMajor ProductsOrganism/Source
Reduction (e.g., GPx)This compound10-HODEVarious (e.g., biological tissues, fungi)
Hydroperoxide LyaseThis compound1-octen-3-ol, 10-oxo-8-decenoic acid (10-ODA)Fungi (e.g., Agaricus bisporus, Penicillium)
PpoC (Aspergillus nidulans)This compound10-HODE, 10-KODE, 10-ODA, volatile C8 alcoholsAspergillus nidulans

Table 1: Enzymatic Transformations of this compound

Generation of Oxo-Acids (e.g., 10-oxo-decanoate, 10-KODE)

The decomposition of this compound can lead to the formation of oxo-acids (also referred to as keto-acids), which are characterized by the presence of a ketone functional group. A notable example is the cleavage of 10(S)-HpODE, which can result in the formation of the 10-carbon acid-aldehyde, 8(E)-10-oxo-decanoate. acs.org The term "oxo" is the preferred IUPAC nomenclature for ketone functionality, although "keto" is also commonly used in the literature (e.g., 10-KODE). acs.org

Oxo-acids such as 10-oxo-decanoate have been observed among the products of unsaturated fatty acid degradation. imrpress.comroyalholloway.ac.uk For instance, methyl 10-oxo-decanoate and methyl 10-oxo-8-decenoate were identified as volatile products during the autoxidative degradation of unsaturated fatty acid esters. royalholloway.ac.uk

Another relevant oxo-acid metabolite is 10-oxo-12(Z)-octadecenoic acid (10-KODE). While its direct formation specifically from this compound is not always explicitly stated, 10-oxo-12(Z)-octadecenoic acid is known to be a metabolite of linoleic acid. caymanchem.com It can be formed via a 10-hydroxy-12(Z)-octadecenoic acid intermediate and is also produced by gut microbiota. caymanchem.com These findings highlight the metabolic routes leading to oxo-acids structurally related to the potential decomposition products of this compound.

Isomerization and Epoxidation Reactions

Fatty acid hydroperoxides, including this compound, are susceptible to isomerization and epoxidation reactions, often mediated by enzymes or transition metals. These transformations can lead to the formation of epoxy-hydroxy derivatives and other oxygenated species.

Studies on related linoleic acid hydroperoxide isomers, such as 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE), provide insights into the potential transformations of this compound. Heme-catalyzed degradation of 9-HPODE, for example, results in the formation of epoxy-ketones and can involve isomerization. tandfonline.com A proposed pseudo-symmetrical diepoxy radical intermediate has been suggested to play a role in the formation of epoxy-ketones and aldehydes from either 9-HPODE or 13-HPODE, suggesting common mechanistic elements in the decomposition of linoleic acid hydroperoxide isomers. tandfonline.com

Enzymatic activities, such as hydroperoxide isomerases and epoxy alcohol synthases, also catalyze the rearrangement of fatty acid hydroperoxides into epoxy-hydroxy compounds. nih.govnih.gov

Formation of Epoxy Alcohols (e.g., 12,13-epoxy-10-hydroxy-octadecadienoic acid)

Epoxy alcohols are a class of oxylipins that can be formed from the transformation of fatty acid hydroperoxides. This process typically involves the cleavage of the hydroperoxide's O-O bond followed by an attack on a double bond, leading to the formation of an epoxide ring and a hydroxyl group. metabolomics.se

Research on 9-HPODE has demonstrated its rearrangement to epoxy-hydroxy derivatives, also known as fatty acid epoxyalcohols. nih.gov For instance, 9S-hydroperoxy-10E,12Z-octadecadienoic acid can be transformed by epoxy alcohol synthase to threo 10(11)-epoxy-9S-hydroxy-12Z-octadecenoic acid. nih.gov While the specific epoxy alcohol 12,13-epoxy-10-hydroxy-octadecadienoic acid from this compound is not explicitly detailed in the search results, the general mechanism of epoxy alcohol formation from linoleic acid hydroperoxides is well-established through studies on its isomers. nih.govnih.govmetabolomics.se

Trihydroxy Fatty Acid Formation from Hydroperoxide Isomers

Trihydroxy fatty acids, or trihydroxyoctadecenoic acids (THOEs), are formed from the hydrolysis of epoxy alcohol rearrangement products of fatty acid hydroperoxides. nih.govresearchgate.nettandfonline.com This indicates that epoxy alcohols serve as intermediates in the formation of these trihydroxylated species. metabolomics.se

Studies focusing on the hydroperoxide isomers of linoleic acid have identified various trihydroxy products. For example, the hydrolysis of epoxyalcohols derived from 9-HPODE yields several trihydroxy isomers, including 9S,10R,13S-, 9S,12R,13S-, 9S,10S,13S-, and 9S,12S,13S-trihydroxy-octadecenoic acids. nih.gov These isomers were observed in specific ratios upon mild acid hydrolysis of 9S,10S-trans-epoxy-11E-13S-hydroxyoctadecenoate. nih.gov

Trihydroxy IsomerRelative Ratio
9S,10R,13S-THOE40
9S,12R,13S-THOE26
9S,10S,13S-THOE22
9S,12S,13S-THOE12

The formation of trihydroxy fatty acids from hydroperoxides and their epoxy alcohol intermediates is a significant metabolic fate, occurring in various biological contexts. nih.govmetabolomics.seresearchgate.nettandfonline.com

Interconversion with Other Oxylipin Classes

This compound, as a central hydroperoxide intermediate, can be interconverted with or serve as a precursor for other classes of oxylipins. The metabolic landscape of oxylipins is complex, with various enzymatic and non-enzymatic pathways facilitating the transformation of one class of oxylipin into another. acs.orgfrontiersin.org

Fatty acid hydroperoxides can be acted upon by the same enzymatic systems responsible for generating a wide range of octadecanoid oxylipins, including alcohols, diols, triols, ketones, and epoxides, as well as compounds with combined functionalities like hydroxy-epoxides and keto-epoxides. acs.org This highlights the central role of hydroperoxides in the biosynthesis of diverse oxygenated lipids.

Non-enzymatic processes, such as those initiated by radical or reactive small molecules like singlet oxygen, also contribute to the transformation of hydroperoxides and the formation of various oxylipin products. acs.org The specific oxylipins generated can depend on the enzymatic machinery present or the nature of the oxidative environment. frontiersin.org The interconversion of hydroperoxides with other oxylipin classes underscores the dynamic nature of lipid metabolism and the interconnectedness of different oxylipin pathways. acs.orgtandfonline.comfrontiersin.org

Advanced Analytical Methodologies for 10 Hpode Research

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is indispensable for separating the complex mixture of isomers that arise from lipid oxidation. The choice of technique depends on the specific analytical goal, such as separating positional isomers, geometric isomers, or enantiomers.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful and widely used tool for the analysis of lipid hydroperoxides. plos.org This method combines the high separation capability of liquid chromatography with the high sensitivity and specificity of mass spectrometry detection. nih.gov For 10-HpODE analysis, reversed-phase LC is commonly employed, which separates molecules based on their polarity.

However, mass spectrometry alone cannot differentiate between cis/trans geometric isomers (e.g., 9E,12Z-HpODE vs. 9E,12E-HpODE), as they have the same mass and produce identical fragment ions. researchgate.net Therefore, chromatographic separation prior to detection is essential. While traditional straight-phase LC can separate these isomers, the solvents used (like hexane) are not ideal for the highly sensitive electrospray ionization (ESI) used in MS/MS. researchgate.net To overcome this, specialized LC methods, often using unique stationary phases, are required to achieve both chromatographic separation and MS compatibility. researchgate.net The use of selected reaction monitoring (SRM) in LC-MS/MS allows for targeted and highly sensitive quantification of specific isomers, with detection limits reported in the picogram range for similar hydroperoxides. plos.org

Table 1: Typical Parameters for LC-MS/MS Analysis of HpODE Isomers This table is a representative example of typical analytical conditions.

ParameterDescription
LC System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-Phase C18 (e.g., 150 x 2.1 mm, 2 µm particle size)
Mobile Phase Gradient elution using water/acetonitrile mixtures with formic acid (e.g., 0.1%) nih.gov
Flow Rate 0.2 - 0.4 mL/min
MS System Triple Quadrupole or Quadrupole-Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI) in Negative Mode
Detection Mode Selected Reaction Monitoring (SRM) or Product Ion Scan

The enzymatic or non-enzymatic formation of this compound can result in different stereoisomers (enantiomers). Differentiating these enantiomers is crucial for elucidating the specific pathways of lipid peroxidation (e.g., enzymatic vs. auto-oxidation). acs.org Chiral stationary phase (CSP) liquid chromatography is the definitive method for this purpose. oup.com

CSP columns contain a chiral selector immobilized on the stationary phase support. For HpODE analysis, polysaccharide-based CSPs, such as those with cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector, have proven effective. researchgate.net These columns can separate enantiomers and, advantageously, can also resolve geometric (cis/trans) isomers. researchgate.netresearchgate.net By coupling CSP-LC with MS/MS, a highly sensitive and specific method is achieved that allows for the simultaneous separation and quantification of the various stereoisomers and geometric isomers of this compound in a single run. researchgate.netoup.com This reversed-phase CSP-LC-MS/MS approach is superior to older methods because it uses mobile phases that are fully compatible with mass spectrometry, enabling high sensitivity. researchgate.net

This compound, like other lipid hydroperoxides, can decompose into a variety of smaller, volatile organic compounds (VOCs), including aldehydes, ketones, and alcohols. These volatile products are often responsible for the characteristic odors associated with lipid oxidation in food and can also act as bioactive molecules. Gas chromatography-mass spectrometry (GC-MS) is the standard technique for analyzing these volatile compounds. filab.frsemanticscholar.org

To analyze volatiles from a sample matrix, Headspace GC-MS (HS-GC-MS) is frequently used. filab.fr In this technique, the sample is sealed in a vial and heated, causing the volatile compounds to partition into the gas phase (headspace) above the sample. filab.fr A portion of this headspace gas is then injected into the GC-MS for separation and identification. filab.frnih.gov For increased sensitivity, Headspace Solid-Phase Microextraction (HS-SPME) can be employed, where a coated fiber adsorbs the volatiles from the headspace before they are desorbed into the GC injector. mdpi.com GC-MS analysis provides detailed profiles of the volatile degradation products, offering indirect but valuable information about the initial lipid peroxidation processes involving this compound.

Chiral Stationary Phase LC-MS/MS for Enantiomeric Analysis

Mass Spectrometry for Structural Elucidation and Mechanistic Studies

Mass spectrometry is not only a detection method but also a powerful tool for deducing the molecular structure of analytes. For complex molecules like this compound, tandem mass spectrometry provides critical information for identifying isomers and understanding fragmentation mechanisms.

Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of HpODE isomers. acs.org In this technique, a specific ion (the precursor ion), such as the deprotonated this compound molecule [M-H]⁻, is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). mdpi.com The resulting fragment ions are then analyzed to reveal information about the precursor's structure.

The fragmentation pattern is unique to the position of the hydroperoxy group. For example, the cleavage on either side of the hydroperoxy group (α-cleavage) on the carbon chain yields diagnostic fragment ions that allow for the unambiguous identification of positional isomers like this compound versus other isomers such as 9-HpODE or 13-HpODE. researchgate.net Further fragmentation of a primary fragment ion (MS/MS/MS or MS³) can provide even more detailed structural information, although it is less commonly required for standard isomer identification.

A significant challenge in the MS analysis of lipid hydroperoxides is that standard fragmentation methods can sometimes produce ambiguous results. A highly effective strategy to overcome this is to promote the formation of alkali metal adducts during the analysis. acs.orgnih.gov By adding a source of alkali metals, such as sodium ions (Na⁺), to the sample or mobile phase, sodiated adducts like [M+Na]⁺ are formed. nih.gov

When these sodiated precursor ions are subjected to CID, they fragment in a very specific and predictable manner that is highly indicative of the hydroperoxy group's location. acs.orgnih.gov For instance, the collision-induced dissociation of sodiated HpODE isomers yields structure-diagnostic fragment ions that are different and more informative than those from the deprotonated molecules. acs.orgnih.gov This technique allows for the easy identification of the hydroperoxy group position in HpODE isomers, often without the need for complete chromatographic separation. acs.org This method is invaluable for rapidly determining which isomers are produced during enzymatic oxidation, auto-oxidation, or singlet oxygen-induced oxidation. acs.orgnih.gov

Table 2: Diagnostic MS/MS Fragmentation of a Sodiated HpODE Isomer This table illustrates the principle of using sodium adducts for localization, using 13-HpODE as a documented example. A similar principle applies to this compound.

Precursor IonIsomer ExampleCollision EnergyKey Diagnostic FragmentationInferred Location
[M+Na]⁺13-HpODEOptimizedNeutral loss of 88 Da nih.govHydroperoxy group at C-13
[M+Na]⁺9-HpODEOptimizedDiagnostic ions specific to C-9Hydroperoxy group at C-9
[M+Na]⁺This compoundOptimizedDiagnostic ions specific to C-10Hydroperoxy group at C-10

Tandem Mass Spectrometry (MS/MS and MS/MS/MS) for Fragmentation Pathway Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

The precise characterization of lipid hydroperoxides such as 10-hydroperoxy-octadecadienoic acid (this compound) is complicated by the existence of multiple stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of the relative and absolute stereochemistry of these molecules. wordpress.com Unlike methods that may require chemical derivatization or comparison to synthesized standards, NMR allows for detailed structural elucidation in a non-destructive manner.

The fundamental principles of stereochemical assignment by NMR rely on the analysis of key parameters, including chemical shifts (δ), scalar (J) coupling constants, and the Nuclear Overhauser Effect (NOE). wordpress.com Diastereomers, by definition, have different physical properties and will exhibit distinct NMR spectra. Protons in different stereochemical environments will have different chemical shifts. wordpress.com

A critical parameter for assignment is the three-bond (vicinal) coupling constant (³J), whose magnitude is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. organicchemistrydata.org By analyzing the ³J values, chemists can deduce the relative orientation of substituents along a carbon-carbon bond, for instance, distinguishing between syn and anti diastereomers. nih.gov For example, in unsaturated systems, trans-vinylic protons typically exhibit larger coupling constants (11–18 Hz) compared to their cis counterparts (6–14 Hz).

For more complex assignments, one-dimensional (1D) NMR is often supplemented with two-dimensional (2D) techniques. The Nuclear Overhauser Effect (NOE) is particularly crucial. An NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between them. wordpress.com An NOE difference spectroscopy experiment (NOESY) can therefore reveal the spatial proximity of protons within a molecule, providing definitive evidence for stereochemical assignments. Research on allene (B1206475) oxides derived from 9S-HpODE demonstrated the power of this technique. By comparing NOE interactions of the epoxy proton at C9 in two different isomers, researchers were able to definitively assign the Z configuration to a novel isomer and the E configuration to all previously characterized allene oxides. nih.gov Such methodologies are directly applicable to resolving the complex stereochemistry of this compound isomers.

Table 1: Illustrative NMR Parameters for Stereochemical Determination This table presents typical values and principles used in NMR spectroscopy to differentiate between stereoisomers. The exact values for this compound would require specific experimental data.

NMR ParameterPrinciple of DifferentiationTypical Application Example
Chemical Shift (δ)Diastereotopic protons are in different electronic environments and thus have unique chemical shifts.Distinguishing between protons adjacent to a chiral center in a mixture of diastereomers. wordpress.com
Vicinal Coupling Constant (³J)Magnitude depends on the dihedral angle (Karplus relationship). Different stereoisomers have different stable conformations and thus different average ³J values.Differentiating syn vs. anti isomers by comparing the coupling constants between H-2 and H-3 in statine-like structures. nih.gov
Nuclear Overhauser Effect (NOE)Detects through-space proximity of protons (within ~5 Å). The presence or absence of an NOE signal between specific protons can confirm a stereochemical arrangement.Assigning E/Z geometry in alkenes or confirming the relative configuration in a rigid ring system. wordpress.comnih.gov

Development of Novel Methods for In Vivo Detection (e.g., Indirect Singlet Oxygen Detection)

Detecting and quantifying specific lipid oxidation products like this compound directly within a living organism (in vivo) presents significant analytical challenges due to their reactive nature and low concentrations. However, developing such methods is crucial for understanding their roles in real-time biological processes and disease pathogenesis.

A key area of development focuses on the indirect detection of highly reactive species, such as singlet oxygen (¹O₂). Singlet oxygen is a non-radical reactive oxygen species that is implicated in cellular damage. researchgate.net Due to its extremely short half-life, its direct measurement in vivo is difficult. An effective strategy is to instead measure its unique and stable downstream products. The oxidation of linoleic acid by singlet oxygen specifically yields 9-, 10-, 12-, and 13-HpODE, whereas free radical-mediated oxidation produces only the 9- and 13-isomers. Therefore, the presence of this compound and 12-HpODE serves as a specific footprint for singlet oxygen activity. researchgate.net

Studies have successfully employed this indirect detection method. For instance, research has shown that UVA irradiation of skin on live mice leads to an increase in this compound and 12-HpODE levels, confirming the in vivo generation of singlet oxygen in this context. researchgate.netresearchgate.net These findings highlight the potential of using this compound as a specific biomarker for ¹O₂-mediated damage in various pathologies, including skin diseases and potentially diabetes and glaucoma. researchgate.net

Beyond indirect detection, the frontier of in vivo analysis involves the development of novel, non-invasive or minimally invasive technologies. These emerging methods aim to provide real-time, dynamic information about cellular and molecular processes. Examples of such innovative approaches include:

Chemiluminescence Probes: The use of sensitive and specific chemiluminescence probes combined with ultralow-light-imaging systems has been reported for the in vivo detection of reactive oxygen species in the skin of live mice following UVA irradiation. researchgate.net

In Vivo Flow Cytometry: This technique enables the real-time detection and quantification of circulating cells in live animals without the need for blood extraction. nih.gov While initially used to monitor fluorescently labeled apoptotic cells, the principles could be adapted to detect cells carrying specific lipid hydroperoxide signatures, provided suitable probes are developed. nih.gov

Magnetic Nanoparticle-Based Sensors: Another novel, non-invasive approach involves the use of magnetic nanoparticles that change their magnetic properties in response to a specific enzyme's activity. google.com This concept could potentially be engineered to detect the activity of enzymes involved in the metabolism of this compound or to respond to the local chemical environment created by high levels of lipid peroxidation. google.com

These advanced methods, from using this compound as a biomarker to pioneering new imaging and sensor technologies, are paving the way for a more detailed understanding of lipid peroxidation in living systems.

Table 2: Summary of In Vivo Detection Strategies Relevant to this compound Research

MethodologyPrincipleRelevance to this compound
Indirect ¹O₂ DetectionQuantification of stable and specific oxidation products via methods like LC-MS/MS after sample collection.This compound is a specific product of singlet oxygen (¹O₂) attack on linoleic acid, making it a key biomarker for this type of oxidative stress. researchgate.net
Chemiluminescence ImagingA specific probe reacts with a target molecule (e.g., ROS) to produce light, which is captured by a highly sensitive camera.Allows for spatial and temporal mapping of overall oxidative stress in vivo, the environment where this compound is formed. researchgate.net
In Vivo Flow CytometryA laser-based system detects and counts individual fluorescently labeled cells as they pass through a blood vessel in a live animal.A potential future application for detecting cells with high levels of lipid peroxidation, if specific fluorescent probes for this compound or related adducts are developed. nih.gov

Biological Interactions and Roles of 10 Hpode in Non Human and Cellular Models

Modulation of Gene Expression and Cellular Pathways

The lipid hydroperoxide 10-hydroperoxyoctadecadienoic acid (10-HpODE) has been shown to modulate the expression of a wide array of genes and influence various cellular pathways. This modulation can lead to significant changes in cellular function and is a key aspect of its biological activity. The interaction of this compound with cellular machinery highlights its role as a signaling molecule capable of initiating complex downstream effects.

In studies on intestinal epithelial cells, the related compound 13-HpODE has been shown to enhance lipid metabolic pathways. mdpi.comresearchgate.net This includes steroid hormone biosynthesis, Peroxisome Proliferator-Activated Receptor (PPAR) signaling, and bile secretion, all of which can alter lipid uptake and transport. mdpi.comresearchgate.net Furthermore, research on poorly-differentiated Caco-2 cells revealed that 13-HpODE induces the expression of genes related to several metabolic pathways, including glycogen (B147801) and amino acid metabolism. mdpi.com This suggests that HpODE isomers can create a cellular environment conducive to specific metabolic activities. mdpi.com

Table 1: Impact of HpODE on Metabolic Pathways

Metabolic Pathway Effect of HpODE Isomers Cellular/Animal Model Key Findings
Lipid Metabolism Enhanced Caco-2 cells Upregulation of steroid hormone biosynthesis, PPAR signaling, and bile secretion. mdpi.comresearchgate.net
Glycogen Metabolism Induced Poorly-differentiated Caco-2 cells Upregulation of genes involved in glycogen metabolism. mdpi.com
Amino Acid Metabolism Induced Poorly-differentiated Caco-2 cells Upregulation of genes related to amino acid metabolism. mdpi.com

Research indicates that 13-HpODE can promote detoxification mechanisms within cells. mdpi.commdpi.com In intestinal epithelial cells, both 13-HpODE and its precursor, linoleic acid, have been shown to enhance detoxification pathways involving cytochrome P450 enzymes. mdpi.com Specifically, 13-HpODE treatment in Caco-2 cells led to the upregulation of CYP1B1, CYP2C9, and CYP2B6, which are involved in metabolizing xenobiotics and toxins. mdpi.com This suggests a protective response by the cells to the presence of this oxidized lipid. mdpi.com

In poorly-differentiated Caco-2 cells, 13-HpODE was also found to trigger detoxification mechanisms, including the upregulation of cytochrome P450 and peroxisome pathways. mdpi.com This induction of an antioxidant defense response is thought to be a protective measure against the oxidative stress imposed by 13-HpODE. mdpi.com The metabolism of linoleic acid by cytochrome P450 enzymes can produce various oxylipins, including HpODEs, which highlights the intricate relationship between these enzymes and lipid peroxidation products. nih.gov

Table 2: Influence of HpODE on Detoxification Mechanisms

Detoxification Mechanism Effect of HpODE Isomers Cellular Model Key Findings
Cytochrome P450 Promoted/Upregulated Caco-2 cells Enhanced expression of CYP1B1, CYP2C9, and CYP2B6. mdpi.commdpi.com
Antioxidant Response Induced Poorly-differentiated Caco-2 cells Upregulation of peroxisome pathways as a protective response. mdpi.com

| Glutathione (B108866) Transferase | Implicated | General | Detoxification of lipid peroxidation products is a key longevity assurance mechanism. nih.gov |

The influence of HpODE on cellular differentiation and proliferation is complex and appears to be context-dependent. In intestinal epithelial Caco-2 cells, treatment with 13-HpODE has been observed to promote absorptive cell differentiation while reducing proliferation. mdpi.comresearchgate.net This is achieved by suppressing pathways involved in the cell cycle, DNA synthesis, and repair, and enhancing focal adhesion. mdpi.comresearchgate.net

However, in poorly-differentiated Caco-2 cells, which can serve as a model for tumor cells, 13-HpODE treatment was found to downregulate some proliferation-related genes, yet it also induced metabolic changes that could potentially create a tumorigenic environment. mdpi.com Studies on other cell types, such as mesenchymal stem cells, have shown that their differentiation potential can be influenced by various external stimuli, and it is plausible that lipid hydroperoxides like this compound could play a role in these processes. researchgate.nethaematologica.orgclinmedjournals.org The process of cellular differentiation itself involves significant changes in a cell's metabolic activity and responsiveness to signals, areas where this compound is known to be active. wikipedia.org

Table 3: Effects of HpODE on Cellular Differentiation and Proliferation

Cellular Process Effect of HpODE Isomers Cellular Model Key Findings
Differentiation Promoted Caco-2 cells Enhanced absorptive cell differentiation. mdpi.comresearchgate.net
Proliferation Reduced Caco-2 cells Suppression of cell cycle and DNA synthesis pathways. mdpi.comresearchgate.net

| Proliferation | Downregulated (some genes) | Poorly-differentiated Caco-2 cells | Downregulation of some proliferation-related genes. mdpi.com |

Influence on Detoxification Mechanisms (e.g., Cytochrome P450, Antioxidant Response)

Interaction with Cellular Signaling Molecules and Receptors

This compound and its related isomers can interact with various cellular signaling molecules and receptors, thereby initiating or modulating intracellular signaling cascades. These interactions are fundamental to their biological effects, translating the presence of these lipid hydroperoxides into specific cellular responses.

Various isomers of hydroxyoctadecadienoic acids (HODEs), the reduced form of HpODEs, have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov Specifically, 10-HODE has been shown to exert PPARγ agonist activity. nih.gov While all HODE isomers appear to have the ability to bind to the PPARγ ligand-binding domain, they exhibit different levels of agonist activity. nih.gov For instance, 10- and 12-(Z,E)-HODEs, which can be formed from this compound, have been demonstrated to be PPARγ agonists. nih.gov

The activation of PPARs by these lipid ligands can have significant downstream effects on gene expression, particularly genes involved in lipid metabolism, energy homeostasis, and inflammation. mdpi.comsigmaaldrich.comnih.gov The interaction between HpODE-derived molecules and PPARs highlights a crucial mechanism by which these lipid peroxidation products can regulate cellular function. nih.gov

Table 4: PPAR Ligand Activity of HpODE-Related Compounds

Compound PPAR Isoform Activity Key Findings
10-(Z,E)-HODE PPARγ Agonist Significantly increases PPARγ-mediated transcriptional activity. nih.gov
12-(Z,E)-HODE PPARγ Agonist Exerts PPARγ agonist activity. nih.gov

| 13-HODE | PPARα/γ | Dual Agonist | Functions as a dual PPARα/γ agonist. mdpi.com |

Long-chain lipid hydroperoxides like 9-HpODE have been shown to directly impact the cytosolic glutathione (GSH) redox potential. nih.gov Exposure of human aortic endothelial cells to 9-HpODE resulted in a dose-dependent increase in GSH oxidation. nih.gov This process was found to be dependent on the activity of glutathione peroxidase 4 (GPx4), an enzyme that specifically reduces long-chain lipid hydroperoxides. nih.gov

GPx4 utilizes GSH to reduce lipid hydroperoxides, thereby protecting cell membranes from oxidative damage. pnas.orgfrontiersin.org The inhibition of GPx4 can lead to the accumulation of lipid peroxides and induce a form of programmed cell death known as ferroptosis. pnas.orgbiointerfaceresearch.com The involvement of GPx4 in the reduction of HpODE isomers underscores the critical role of these lipid hydroperoxides in cellular redox signaling and the antioxidant defense system. nih.gov

Table 5: Role of HpODE in Glutathione Redox Potential and GPx4 Activity

Cellular Component Effect of HpODE Isomers Cellular Model Key Findings
Glutathione (GSH) Redox Potential Increased Oxidation Human Aortic Endothelial Cells 9-HpODE caused a dose-dependent increase in GSH oxidation. nih.gov

| Glutathione Peroxidase 4 (GPx4) | Substrate | Human Aortic Endothelial Cells | GPx4 is involved in the reduction of 9-HpODE, leading to GSH oxidation. nih.gov |

Activation of Intracellular Signaling Cascades (e.g., NF-κB Pathway in Vascular Smooth Muscle Cells)

While direct studies on this compound are limited in this specific context, extensive research on its isomer, 13-hydroperoxyoctadecadienoic acid (13-HPODE), provides significant insights into how lipid hydroperoxides can activate inflammatory pathways in vascular smooth muscle cells (VSMCs). Oxidant stress and peroxides are known to induce the activation of nuclear factor kappa-B (NF-κB), a key transcription factor in inflammatory responses. ahajournals.orgoup.com Studies have demonstrated that 13-HPODE, a major lipid oxidation product found in oxidized low-density lipoprotein (LDL), activates the pro-inflammatory NF-κB pathway in VSMCs. ahajournals.orghogrefe.com This activation is functionally significant, as it leads to the transcriptional regulation of inflammatory genes such as VCAM-1 (Vascular Cell Adhesion Molecule-1). ahajournals.org The activation of NF-κB in VSMCs is a critical event in the arterial response to injury and is implicated in the development of atherosclerosis. oup.comphysiology.org The signaling mechanism for 13-HPODE-induced NF-κB activation has been shown to be dependent on Protein Kinase C (PKC) and can be inhibited by antioxidants. ahajournals.org

Roles in Fungal and Plant Physiology

10-Hydroperoxyoctadecadienoic acid (this compound) is a critical intermediate in the biosynthesis of the signature mushroom aroma compound, 1-octen-3-ol (B46169), also known as mushroom alcohol. bris.ac.uknih.gov This biochemical pathway begins with linoleic acid, a polyunsaturated fatty acid present in mushrooms. google.comnih.gov A lipoxygenase or a fatty acid dioxygenase enzyme catalyzes the oxidation of linoleic acid to form (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (this compound). google.comnih.gov Subsequently, a hydroperoxide lyase enzyme cleaves the this compound molecule. bris.ac.uknih.gov This cleavage reaction yields two products: the C8 alcohol (R)-(-)-1-octen-3-ol, which imparts the characteristic mushroom and fruity aroma, and the C10 compound 10-oxo-trans-8-decenoic acid (ODA). bris.ac.ukgoogle.com The enantiomer (R)-(-)-1-octen-3-ol is predominantly produced through this biosynthetic route and is valued for its pleasant aroma, in contrast to the (S)-(+)-enantiomer, which has a moldy, grassy smell. bris.ac.uknih.gov

Table 1: Biosynthetic Pathway of (R)-(-)-1-octen-3-ol

Step Substrate Enzyme Product(s) Role of Product
1 Linoleic Acid Lipoxygenase / Dioxygenase (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (this compound) Intermediate compound
2 This compound Hydroperoxide Lyase (R)-(-)-1-octen-3-ol + 10-oxo-trans-8-decenoic acid (ODA) Key mushroom aroma compound

Oxylipins, including hydroperoxy fatty acids like HpODEs, are crucial signaling molecules that regulate development and secondary metabolism in fungi such as Aspergillus species. frontiersin.orgresearchgate.net These compounds are involved in a process analogous to quorum sensing, where they mediate density-dependent development. researchgate.netnih.gov In Aspergillus nidulans, oxylipins generated from linoleic acid, such as 9-HPODE, are involved in controlling sporulation. frontiersin.orgnih.gov

The balance between different HpODE isomers can have opposing effects. For instance, in Aspergillus flavus and Aspergillus parasiticus, 9S-HPODE stimulates the production of mycotoxins (aflatoxin and its precursor sterigmatocystin), while the 13S-HPODE isomer inhibits it. nih.govapsnet.orgacs.org This differential regulation suggests that fungal systems can perceive specific oxylipin structures, likely through G protein-coupled receptors (GPCRs), to control complex processes like growth, sporulation, and toxin synthesis. frontiersin.orgnih.gov Fungal oxylipins are also thought to be involved in the interaction with host plants, indicating a role in cross-kingdom communication. frontiersin.orgnih.gov

Table 2: Effects of HpODE Isomers on Aspergillus spp.

Oxylipin Isomer Fungal Species Observed Effect Reference
9S-HPODE A. flavus, A. parasiticus, A. nidulans Stimulates sporulation and mycotoxin production. nih.govapsnet.org
13S-HPODE A. flavus, A. parasiticus Inhibits mycotoxin production. nih.govapsnet.orgacs.org

Plant oxylipins, which are metabolic products of polyunsaturated fatty acids, are widely implicated in defense mechanisms against microbial pathogens. researchgate.netbiorxiv.org Fatty acid hydroperoxides, the primary products of lipoxygenase (LOX) enzymes, are reactive molecules that can cause oxidative damage to microbial cells. academicjournals.org While specific studies on this compound's antimicrobial activity are not prominent, research on its isomers, 9-HPODE and 13-HPODE, demonstrates their effectiveness against various plant pathogenic bacteria and fungi. researchgate.netacademicjournals.org These compounds have been shown to inhibit fungal growth and spore germination. academicjournals.org The antimicrobial properties of these oxylipins suggest they function as a direct chemical defense for the plant against invading microbes. nih.govresearchgate.net Furthermore, the activation of the LOX pathway and the subsequent production of oxylipins are considered crucial components of the plant's systemic resistance response to infection. academicjournals.orgasm.org

Involvement in Fungal Development and Oxylipin Signaling (Aspergillus species)

Studies in Non-Human In Vivo Models Investigating Oxidative Stress Markers

Hydroperoxyoctadecadienoic acids (HpODEs) are recognized biomarkers of oxidative stress in vivo. nih.govresearchgate.net They are primary oxidation products of linoleic acid, the most abundant polyunsaturated fatty acid in the body. nih.govnih.gov The formation of specific HpODE isomers can indicate different types of oxidative stress; for example, 10- and 12-HpODEs are specific products of singlet oxygen-mediated oxidation, whereas other isomers are formed via free radical mechanisms or enzymatic action. nih.govresearchgate.netnih.gov

This compound and other HpODE isomers are significant components of oxidized low-density lipoproteins (ox-LDL), which play a central role in the pathogenesis of atherosclerosis. frontiersin.orgresearchgate.net The oxidation of linoleic acid esters within LDL particles is a key event, leading to the formation of cholesteryl linoleate (B1235992) hydroperoxides. nih.govahajournals.org These lipid hydroperoxides accumulate in LDL under conditions of oxidative stress. ahajournals.orgnih.gov The presence of HpODE in LDL has been confirmed in freshly isolated samples from human volunteers, indicating that this is an in vivo phenomenon and not just an in vitro artifact. ahajournals.org The accumulation of these oxidized lipids transforms LDL into ox-LDL, a particle that promotes inflammatory responses in the artery wall, contributing to the formation of atherosclerotic plaques. researchgate.netnih.gov

Dietary Peroxidized Fatty Acids and Intestinal Homeostasis in Animal Models

Research specifically investigating the direct effects of the chemical compound 10-hydroperoxyoctadecadienoic acid (this compound) on intestinal homeostasis in animal models is limited in the available scientific literature. Much of the research on peroxidized fatty acids and their impact on the gut has concentrated on its more commonly studied isomer, 13-HpODE, or its reduced metabolite, 10-hydroxyoctadecadienoic acid (10-HODE). However, studies on cellular models and related compounds provide insights into the potential biological interactions of this compound within the intestinal environment.

While direct evidence from animal feeding studies with this compound is scarce, research on intestinal cell lines, such as Caco-2 cells, offers a window into its potential activities. Caco-2 cells are a human colorectal adenocarcinoma cell line that can differentiate into mature enterocytes, forming a polarized monolayer that serves as a valuable in vitro model for the intestinal barrier.

Studies on the reduced form of this compound, known as 10-HODE, have demonstrated biological activity in these intestinal cells. For instance, 10-HODE, which can be synthesized from oleic acid by lipoxygenase (LOX) activity, has been shown to induce cell growth and DNA synthesis in Caco-2 cell cultures. frontiersin.org This suggests a potential role for the this compound/10-HODE pathway in modulating intestinal epithelial cell proliferation. The mitogenic effect of 10-HODE was found to involve the induction of cell signaling pathways such as ERK 1/2, CREB, and p38α. frontiersin.org

Furthermore, the broader context of how peroxidized lipids are handled by the intestine suggests that dietary hydroperoxides are absorbed and metabolized. Studies using heated vegetable oils in animal models indicate that consumption of dietary oxidized lipids is associated with various systemic effects, and their absorption involves transport in plasma. researchgate.net It is understood that lipid hydroperoxides can be absorbed by Caco-2 cells, although there is debate on whether they are absorbed intact or as degradation products. researchgate.netmdpi.com Some evidence suggests that lipid hydroperoxides like 13-HpODE are unstable and may decompose into other compounds before significant absorption in the small intestine. mdpi.com

The gut microbiota also plays a critical role in metabolizing dietary fatty acids into bioactive lipids that can influence host physiology, including intestinal inflammation. acs.orgnih.gov For example, specific metabolites produced by gut bacteria from linoleic acid have been shown to ameliorate intestinal inflammation in mouse models of colitis. nih.gov This highlights a potential pathway where dietary this compound could be metabolized by gut microbes into compounds that modulate intestinal homeostasis.

While direct animal data for this compound is lacking, the research on its isomer, 13-HpODE, shows that dietary peroxidized fatty acids can induce pro-inflammatory responses in the intestinal epithelium and immune cells in mouse models. rsc.orgdntb.gov.ua These studies on 13-HpODE establish a precedent for how lipid hydroperoxides can impact gut health, suggesting that this compound could have its own unique, albeit uncharacterized, effects on intestinal barrier function and inflammation in vivo.

Table 1: Summary of Research Findings on 10-HODE (Reduced form of this compound) in Caco-2 Intestinal Cells

FindingExperimental ModelImplication for Intestinal HomeostasisReference(s)
Induction of Cell Growth Undifferentiated Caco-2 cellsMay play a role in epithelial cell turnover and proliferation. frontiersin.org
Stimulation of DNA Synthesis Undifferentiated Caco-2 cellsSuggests involvement in the regulation of cell cycle progression. frontiersin.org
Activation of Mitogenic Signaling Undifferentiated Caco-2 cellsActivation of ERK 1/2, CREB, and p38α pathways points to specific molecular mechanisms of action. frontiersin.org
Metabolite of Oleic Acid Undifferentiated Caco-2 cellsSuggests endogenous production within intestinal cells via the lipoxygenase (LOX) pathway. frontiersin.org

Theoretical and Computational Approaches to 10 Hpode Research

Molecular Dynamics Simulations of 10-HpODE Interactions with Biological Macromolecules

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions over time. frontiersin.orgbiorxiv.org In the context of this compound, MD simulations can provide insights into how this lipid hydroperoxide interacts with biological macromolecules such as proteins and cell membranes. By simulating the movement of atoms and molecules, MD can reveal preferred binding sites, conformational changes induced by binding, and the stability of lipid-protein or lipid-membrane complexes. frontiersin.orgacs.orgmdpi.com

While specific detailed research findings on MD simulations of this compound interactions were not extensively found in the search results, the application of MD simulations to study interactions between lipid molecules (including oxidized lipids) and proteins or membranes is a well-established practice in computational biology. biorxiv.orgacs.org These simulations typically involve setting up a system containing the lipid molecule and the biological macromolecule in a simulated environment (e.g., water with ions) and calculating the forces between atoms over time to track their motion. biorxiv.orgmdpi.comnih.gov Analysis of the resulting trajectories can provide data on:

Binding pose and affinity.

Stability of the complex (e.g., using RMSD). frontiersin.orgmdpi.com

Identification of key interacting residues or lipid atoms (e.g., through hydrogen bond analysis). frontiersin.orgnih.gov

Conformational changes in the macromolecule upon lipid binding. biorxiv.org

Effects of the lipid on membrane properties (if applicable).

Such studies, when applied to this compound, could help elucidate how it might influence the function of specific enzymes involved in lipid metabolism or signaling, or how it might affect the integrity and dynamics of cellular membranes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure of molecules and the energetics of chemical reactions. acs.orgresearchoutreach.org These methods can be used to elucidate the detailed mechanisms by which this compound is formed or transformed, including enzymatic and non-enzymatic reactions. researchgate.netrsc.org

Quantum chemistry can help determine:

Transition states and activation energies of reactions involving this compound. researchgate.netarxiv.orgsemanticscholar.org

Reaction pathways and intermediates. researchgate.netrsc.org

Thermodynamic parameters (e.g., reaction energies, entropies). researchgate.netarxiv.orgsemanticscholar.org

The effect of the local environment (e.g., enzyme active site) on reactivity.

While direct quantum chemical studies specifically focused on the reaction mechanisms of this compound were not prominently featured in the search results, quantum chemical calculations have been applied to study the mechanisms of lipid peroxidation and the reactions catalyzed by enzymes involved in lipid metabolism. acs.orgmdpi.com For instance, studies on the formation of lipid hydroperoxides via singlet oxygen involve understanding the "ene" addition mechanism, which can be investigated using quantum chemistry. mdpi.com Similarly, understanding how enzymes like hydroperoxide lyases process lipid hydroperoxides would benefit from detailed quantum chemical analysis of the catalytic steps. researchgate.net

Quantum chemical calculations can provide valuable data on the feasibility and kinetics of different reaction pathways, contributing to a deeper understanding of the chemical fate of this compound in biological systems.

In Silico Prediction of Metabolic Pathways and Enzyme-Substrate Interactions

In silico methods, encompassing a range of computational techniques, are increasingly used to predict metabolic pathways and identify potential enzyme-substrate interactions. acs.orgresearchgate.netmdpi.com For this compound, these approaches can help predict how it might be metabolized in different organisms or tissues and which enzymes are likely to be involved.

In silico prediction of metabolic pathways typically involves:

Identifying potential sites of metabolism (SOMs) on the molecule based on its chemical structure and known enzymatic reactions. acs.orgmdpi.com

Predicting the structures of potential metabolites. acs.orgmdpi.com

Mapping these reactions onto known metabolic networks. acs.org

Enzyme-substrate interaction prediction often utilizes docking studies and machine learning models to assess the likelihood of a molecule binding to a specific enzyme's active site. acs.orgresearchgate.net

For this compound, in silico methods could be applied to:

Predict its metabolic fate in mammals, bacteria, or fungi, considering that octadecanoids can be metabolized by various enzymes including lipoxygenases, cyclooxygenases, cytochrome P450s, and potentially enzymes from the gut microbiome. escholarship.orgacs.org

Identify potential enzymes that might reduce this compound to 10-HODE or catalyze other transformations.

Predict interactions with enzymes known to be involved in lipid signaling or metabolism, such as PPARγ, for which HODE isomers, including 10-HODE (the reduced form of this compound), have shown agonist activity. nih.gov

While specific in silico studies predicting the complete metabolic pathway of this compound were not found, the general methodologies for predicting lipid metabolism and enzyme interactions are applicable. acs.orgresearchgate.netmdpi.com These methods often rely on databases of known metabolic reactions and enzyme specificities. acs.org

In silico predictions can guide experimental research by suggesting plausible metabolic routes and potential enzymatic targets for further investigation.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Unraveling Complex Isomer-Specific Biological Activities

Future research is poised to delve deeper into the isomer-specific biological activities of 10-Hpode and its related hydroperoxy fatty acids. It is recognized that different regio- and stereo-isomers of oxylipins can exhibit distinct biological effects researchgate.netwikipedia.org. For instance, studies on hydroxyoctadecadienoic acids (HODEs), which are reduced forms of HPODEs, highlight that various isomers, including those with different double bond configurations (E,Z vs. E,E) and hydroxyl group stereochemistry (S vs. R), can form in biological systems and possess overlapping yet not identical activities researchgate.netwikipedia.org.

A key challenge lies in the fact that various isomers can be generated through different mechanisms, including enzymatic and radical-mediated oxidation researchgate.net. Future studies should prioritize the rigorous separation and characterization of individual this compound isomers, such as 10R-Hpode and 10S-Hpode nih.govmetabolomicsworkbench.org, using advanced separation techniques like chiral chromatography . Subsequent research will involve comprehensive dose-response profiling of these isolated isomers across physiologically relevant concentration ranges to identify potential biphasic effects and delineate their specific biological functions . This detailed understanding of isomer-specific activities is crucial for accurately interpreting their roles in various biological processes.

Advanced Enzymatic Engineering for Regiospecific and Stereospecific Synthesis

The enzymatic synthesis of hydroperoxy fatty acids, primarily catalyzed by lipoxygenases (LOXs), offers a promising route for producing specific isomers. LOXs from various sources, including plants, bacteria, and fungi, are known to catalyze the dioxygenation of polyunsaturated fatty acids into fatty acid hydroperoxides ubaya.ac.idnih.gov. While plant LOXs often produce 9- or 13-hydroperoxides, some bacterial LOXs, such as those from Pseudomonas species, have shown activity in producing 10-hydroperoxy fatty acids from substrates like oleic acid ubaya.ac.id. Fungal enzymatic extracts have also demonstrated the ability to convert the 10-HPOD isomer into other compounds researchgate.net.

Future research in this area will focus on advanced enzymatic engineering to improve the regiospecific and stereospecific synthesis of this compound. This involves identifying and characterizing novel enzymes with inherent specificity for producing the 10-hydroperoxy isomer of octadecadienoic acid. Furthermore, protein engineering techniques can be employed to modify existing LOXs or other relevant enzymes to enhance their catalytic efficiency and selectivity towards the desired this compound isomer (e.g., 10S-Hpode or 10R-Hpode) nih.govmetabolomicsworkbench.orgresearchgate.net. Developing robust and efficient enzymatic systems for tailored this compound production is essential for providing sufficient quantities of specific isomers for detailed biological studies and potential translational applications, excluding therapeutic use.

Integration of Multi-Omics Data for Comprehensive Pathway Mapping

Understanding the complete metabolic landscape of this compound requires the integration of multi-omics data. Lipidomics, which involves the comprehensive analysis of lipids in a biological system, is a critical tool for identifying and quantifying fatty acid hydroperoxides and their metabolites imrpress.comnih.govnih.gov. Studies utilizing untargeted metabolomics have already identified hydroperoxy fatty acids as differential metabolites in various biological contexts researchgate.netnih.gov.

Future research should leverage integrated multi-omics approaches, combining lipidomics with genomics, transcriptomics, and proteomics, to construct comprehensive maps of the pathways involved in this compound biosynthesis, metabolism, and biological action. This will involve correlating changes in gene and protein expression with alterations in this compound levels and the abundance of its precursors and downstream metabolites. Such integrated analyses can help identify novel enzymes involved in this compound metabolism, uncover regulatory mechanisms, and reveal its interconnectedness with other cellular pathways. This holistic view is vital for fully appreciating the biological significance of this compound beyond isolated observations.

Development of Targeted Analytical Probes for In Situ Detection

Accurate and sensitive detection of this compound in biological matrices is fundamental for understanding its spatial and temporal distribution and its role in dynamic biological processes. Current analytical methods often rely on techniques like HPLC-MS/MS, which typically require sample extraction and processing imrpress.comnih.govnih.govresearchgate.net.

A significant future research direction is the development of targeted analytical probes for the in situ detection of this compound. This could involve the creation of highly specific molecular probes that can selectively bind to this compound, allowing for its visualization or quantification within living cells or tissues without extensive sample preparation. Drawing inspiration from the development of biosensors for other molecules like antioxidants, novel biosensing strategies could be explored for real-time or near-real-time monitoring of this compound levels researchgate.netmdpi.com. Such probes would be invaluable for studying the localized production and activity of this compound in complex biological systems, providing insights that are not possible with current bulk analysis methods.

Future Research Areas for this compound

Research AreaKey ObjectivesPotential Techniques
Unraveling Isomer-Specific Biological ActivitiesDelineate distinct functions of this compound regio- and stereo-isomers.Chiral chromatography, dose-response profiling, cell-based assays, in vitro studies.
Advanced Enzymatic EngineeringDevelop highly efficient and selective enzymatic methods for this compound production.Enzyme discovery, protein engineering, biocatalysis optimization.
Integration of Multi-Omics DataMap comprehensive metabolic pathways involving this compound.Lipidomics, genomics, transcriptomics, proteomics, bioinformatics integration.
Development of Targeted Analytical ProbesEnable in situ and real-time detection of this compound in biological systems.Molecular probe design, biosensor development, advanced microscopy techniques.

Q & A

Q. What ethical considerations apply when studying this compound’s carcinogenic potential in animal models?

  • Methodological Answer :

Follow the 3Rs framework (Replacement, Reduction, Refinement) to minimize animal use.

Predefine humane endpoints (e.g., tumor size thresholds) in institutional protocols .

Disclose conflicts of interest and funding sources in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.